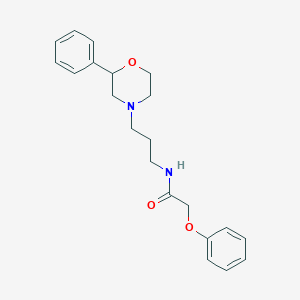

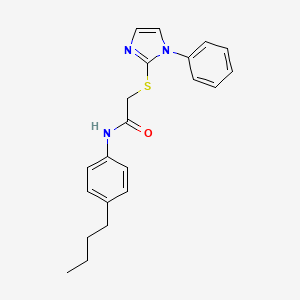

2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide” is a chemical compound with the linear formula C19H22N2O4 . It’s provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide” is represented by the linear formula C19H22N2O4 . The molecular weight is 342.398 .Scientific Research Applications

Chemoselective Acetylation and Synthesis Methods

The chemoselective acetylation of aminophenols, a process critical for synthesizing antimalarial drugs, utilizes immobilized lipase for the monoacetylation of amino groups, offering insights into the synthesis methods relevant to compounds like 2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide. This enzymatic approach highlights the importance of selecting appropriate acyl donors and optimizing reaction conditions for achieving chemoselective outcomes, critical for pharmaceutical synthesis (Magadum & Yadav, 2018).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research on 2-(substituted phenoxy) acetamide derivatives demonstrates potential anticancer, anti-inflammatory, and analgesic activities. These studies underline the therapeutic applications of such compounds, indicating their role in developing new chemical entities for treating various diseases. The incorporation of substituted phenols and basic moieties contributes to their pharmacological properties, offering a foundation for further exploration of 2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide derivatives in these contexts (Rani et al., 2014).

Photocatalytic Degradation Studies

Photocatalytic degradation studies, such as those conducted on acetaminophen, provide insights into the environmental and metabolic fate of pharmaceutical compounds, including 2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide. These investigations reveal the mechanisms through which these substances are broken down under specific conditions, contributing to our understanding of their stability, toxicity, and environmental impact (Jallouli et al., 2017).

Metabolic Phenotyping and Hepatotoxicity

The application of metabolic phenotyping to study acetaminophen metabolism and hepatotoxicity offers a framework for examining the metabolic pathways and toxicological profiles of related compounds. This approach helps identify biomarkers and elucidate mechanisms underlying drug-induced liver injury, providing valuable insights for assessing the safety and therapeutic potential of 2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide and its derivatives (Coen, 2015).

Synthesis and Evaluation of Derivatives

The synthesis and pharmacological assessment of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists exemplify the process of creating and testing derivatives of complex compounds for specific therapeutic targets. Such studies contribute to the development of novel drugs for treating obesity and diabetes, highlighting the potential for 2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide derivatives in targeted therapies (Maruyama et al., 2012).

Future Directions

properties

IUPAC Name |

2-phenoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c24-21(17-26-19-10-5-2-6-11-19)22-12-7-13-23-14-15-25-20(16-23)18-8-3-1-4-9-18/h1-6,8-11,20H,7,12-17H2,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHCXHBSOQIOSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCNC(=O)COC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenoxy-N-(3-(2-phenylmorpholino)propyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-Fluorophenyl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2383524.png)

![N-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2383528.png)

![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2383533.png)

![N,N-Bis((S)-1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B2383536.png)

![2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2383538.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-methoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2383539.png)

![N-(3-Amino-4-methylpentyl)-3-chloro-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2383546.png)